

# Introduction: Navigating the Data Gap for a Niche Aromatic Compound

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## Compound of Interest

Compound Name: *1,3,4-Tribromo-2,5-dimethylbenzene*

CAS No.: *117572-80-2*

Cat. No.: *B173394*

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For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is paramount. **1,3,4-Tribromo-2,5-dimethylbenzene** (CAS No. 117572-80-2) represents a unique, polysubstituted aromatic scaffold. However, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined data for this specific isomer. This guide, therefore, moves beyond a simple recitation of known facts. Instead, it serves as a predictive and methodological framework, leveraging established principles of physical organic chemistry and analytical science. We will project the expected properties of this compound, provide field-proven protocols for its synthesis and purification, and outline a comprehensive strategy for its analytical characterization. This document is designed to empower researchers to confidently synthesize, purify, and validate the physicochemical profile of **1,3,4-Tribromo-2,5-dimethylbenzene**.

## Molecular and Physicochemical Profile: Knowns, Predictions, and Comparative Analysis

While specific experimental data is scarce, we can assemble a foundational profile and extrapolate other key properties based on its structure and comparison with related compounds.

## Core Identification

Property	Value	Source
CAS Number	117572-80-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Br <sub>3</sub>	[1]
Molecular Weight	342.85 g/mol	[2]
Synonyms	2,3,6-Tribromo-p-xylene	[1]

## Predicted Physicochemical Properties

The following properties are estimated based on the behavior of analogous structures, such as xylene isomers and other brominated aromatics. These predictions provide a baseline for experimental verification.

Property	Predicted Value / Characteristic	Rationale and Comparative Insights
Melting Point (°C)	Likely a solid at room temperature with a melting point in the range of 80-120 °C.	The parent compound, p-xylene, is a liquid at room temperature, but halogenation significantly increases melting points due to increased molecular weight and stronger intermolecular forces (van der Waals). The related compound 1,4-Dibromo-2,5-dimethylbenzene has a melting point of 72-74 °C[3]. The addition of a third bromine atom would be expected to further increase this value.
Boiling Point (°C)	Expected to be >260 °C at atmospheric pressure.	The boiling point of p-xylene is ~138 °C. Bromination drastically increases the boiling point. For comparison, 1,4-Dibromo-2,5-dimethylbenzene boils at 261 °C[3]. The tribromo derivative will have a higher boiling point due to its greater molecular mass and stronger intermolecular forces.
Density (g/cm <sup>3</sup> )	Expected to be significantly denser than water (>1.8 g/cm <sup>3</sup> ).	Aromatic compounds are generally denser than water, and the presence of three heavy bromine atoms will substantially increase the density.
Solubility	Insoluble in water. Soluble in nonpolar organic solvents like toluene, hexane, and	The molecule is nonpolar. Halogenated hydrocarbons exhibit poor solubility in water

chlorinated solvents (e.g., dichloromethane). Sparingly soluble in colder, more polar solvents like ethanol.

and good solubility in organic solvents. Solubility in alcohols like ethanol is likely to be temperature-dependent, increasing upon heating[4].

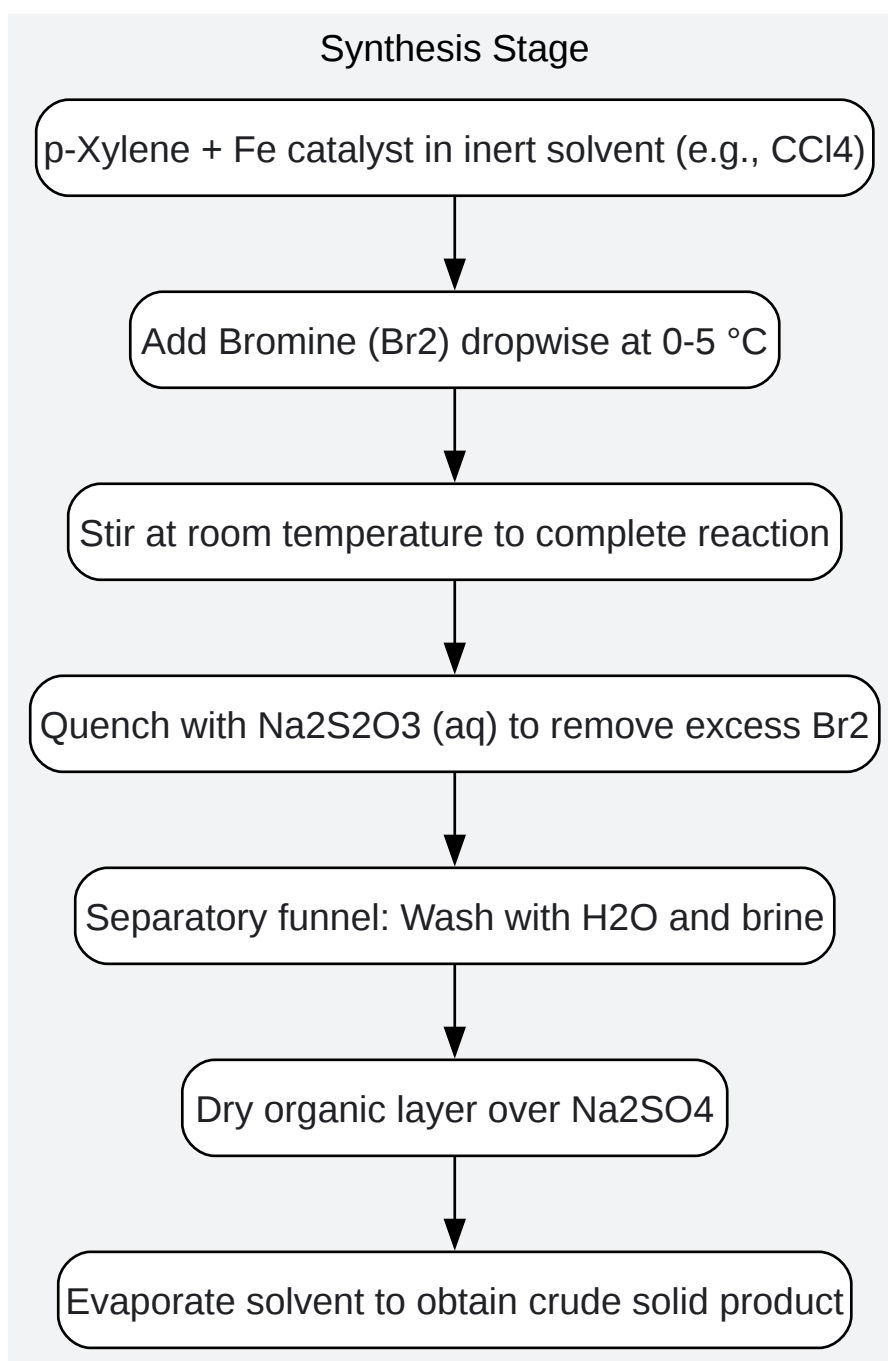
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## Proposed Synthesis and Purification Strategy

The most direct route to **1,3,4-Tribromo-2,5-dimethylbenzene** is the electrophilic aromatic substitution of p-xylene. The methyl groups are ortho-, para-directing activators. Directing competition between the two methyl groups and the progressive deactivation of the ring by bromine substitution will dictate the final isomeric distribution.

## Synthetic Workflow: Electrophilic Bromination

The proposed synthesis involves the reaction of 2,5-dimethylbenzene (p-xylene) with an excess of bromine in the presence of a Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide. The catalyst polarizes the Br-Br bond, creating a potent electrophile ( $\text{Br}^+$ ) that attacks the electron-rich aromatic ring.



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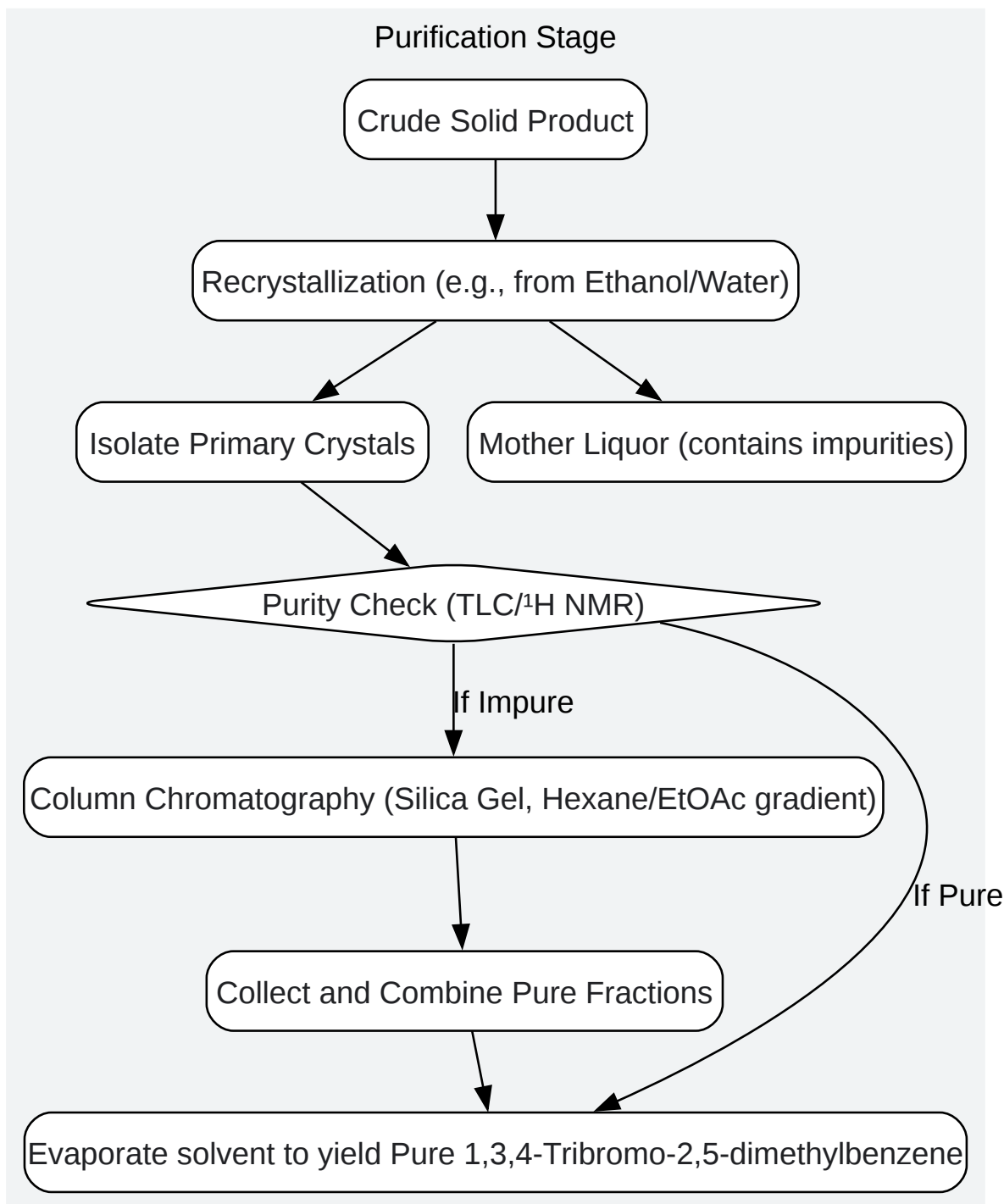
Caption: Proposed workflow for the synthesis of **1,3,4-Tribromo-2,5-dimethylbenzene**.

## Experimental Protocol: Synthesis

- **Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap for HBr), add 2,5-dimethylbenzene and a catalytic amount of iron filings to an inert solvent like carbon tetrachloride or dichloromethane.
- **Reagent Addition:** Cool the flask in an ice bath. Slowly add three equivalents of elemental bromine ( $\text{Br}_2$ ) via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases.
- **Work-up:** Cool the reaction mixture and slowly pour it into a beaker containing a dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.
- **Drying and Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

## Purification Workflow: Recrystallization and Chromatography

The crude product will likely contain a mixture of isomeric tribromides and possibly some di- and tetrabrominated species. A two-step purification process is recommended.



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Caption: A two-step workflow for the purification of the target compound.

## Experimental Protocol: Purification by Recrystallization

- Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point for brominated aromatics[4].
- Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
- Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
- Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

## Spectroscopic Characterization: A Predictive Analysis

Without experimental spectra, we can predict the key features based on the principles of spectroscopic interpretation for substituted aromatic compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The molecule's structure suggests three distinct proton environments:

- Aromatic Proton (H-6): A single proton on the aromatic ring. It is flanked by a bromine atom and a methyl group. It will appear as a singlet. Its chemical shift will be downfield (likely in the 7.0-7.5 ppm range) due to the deshielding effects of the adjacent bromine atoms.
- Methyl Protons (C-2-CH<sub>3</sub>): These protons are ortho to two bromine atoms. The electron-withdrawing nature of the bromines will cause a downfield shift compared to p-xylene. Expect a singlet in the 2.4-2.6 ppm range.
- Methyl Protons (C-5-CH<sub>3</sub>): These protons are ortho to one bromine atom and meta to another. This environment is slightly less deshielded than the other methyl group. Expect a

singlet in the 2.3-2.5 ppm range.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Due to the lack of symmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

- Aromatic Carbons (C-Br): The three carbons bonded to bromine will be significantly deshielded, appearing in the 120-140 ppm range.
- Aromatic Carbons (C-CH<sub>3</sub>): The two carbons bonded to methyl groups will appear in the 135-145 ppm range.
- Aromatic Carbon (C-H): The single carbon bonded to a hydrogen will likely appear in the 130-140 ppm range.
- Methyl Carbons (-CH<sub>3</sub>): The two methyl carbons will appear far upfield, typically in the 20-25 ppm range.

## Mass Spectrometry (Predicted)

Mass spectrometry is particularly useful for identifying brominated compounds due to bromine's distinct isotopic signature (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio)[5][6].

- Molecular Ion Peak: The presence of three bromine atoms will result in a characteristic cluster of peaks for the molecular ion (M<sup>+</sup>). The most intense peaks will be at m/z values corresponding to the different combinations of <sup>79</sup>Br and <sup>81</sup>Br isotopes: M, M+2, M+4, and M+6. For C<sub>8</sub>H<sub>7</sub>Br<sub>3</sub>, these would appear around m/z = 340, 342, 344, and 346. The relative intensities of these peaks will be approximately 1:3:3:1.
- Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]<sup>+</sup>) or a methyl group ([M-CH<sub>3</sub>]<sup>+</sup>). The resulting fragment ions that still contain bromine atoms will also exhibit characteristic isotopic patterns.

## FTIR Spectroscopy (Predicted)

The infrared spectrum will provide confirmation of the key functional groups present.

- Aromatic C-H Stretch: A weak to medium band will appear just above 3000  $\text{cm}^{-1}$  (typically 3030-3100  $\text{cm}^{-1}$ )[7][8].
- Aliphatic C-H Stretch: Bands corresponding to the methyl groups will appear just below 3000  $\text{cm}^{-1}$  (typically 2850-2975  $\text{cm}^{-1}$ ).
- Aromatic C=C Stretch: One to three medium-intensity bands will be present in the 1450-1600  $\text{cm}^{-1}$  region, characteristic of the benzene ring[7][9].
- C-Br Stretch: A strong absorption band in the lower frequency "fingerprint" region, typically between 500-650  $\text{cm}^{-1}$ , will indicate the presence of the carbon-bromine bonds.

## Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for **1,3,4-Tribromo-2,5-dimethylbenzene** is not widely available, the hazards can be inferred from the general class of halogenated aromatic hydrocarbons.[10][11]

- Potential Hazards:
  - Skin and Eye Irritation: Likely to be an irritant upon contact. Prolonged contact may cause dermatitis[12][13].
  - Inhalation Toxicity: Vapors or dust may be harmful if inhaled, potentially causing respiratory tract irritation.
  - Toxicity: Halogenated aromatics can exhibit toxicity, with potential effects on the liver and other organs with chronic exposure[10].
- Recommended Handling Procedures:
  - Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

## Conclusion

**1,3,4-Tribromo-2,5-dimethylbenzene** is a compound for which the scientific community currently lacks a published, experimentally verified set of physicochemical properties. This guide has provided a robust framework for any researcher seeking to work with this molecule. By combining predictive analysis based on established chemical principles with detailed, practical protocols for synthesis, purification, and characterization, scientists are now equipped to produce this compound and rigorously define its properties. The successful execution of the outlined experimental workflows will not only yield the desired molecule but also contribute valuable data to the broader chemical literature.

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